molecular formula C17H17F3N2O4 B12215210 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid

Cat. No.: B12215210
M. Wt: 370.32 g/mol
InChI Key: CNUGHMXBRPWZGZ-UHFFFAOYSA-N
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Description

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid is a structurally complex compound featuring a pyrrolidin-2,5-dione (succinimide) core fused with a piperidine ring substituted at position 4 with a carboxylic acid group. The 3-(trifluoromethyl)phenyl moiety attached to the pyrrolidinone nitrogen introduces significant lipophilicity and electronic effects, which are critical for interactions with biological targets such as enzymes or receptors. The compound’s design likely aims to balance metabolic stability, solubility (via the carboxylic acid), and target affinity, making it a candidate for therapeutic or diagnostic applications.

Properties

Molecular Formula

C17H17F3N2O4

Molecular Weight

370.32 g/mol

IUPAC Name

1-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H17F3N2O4/c18-17(19,20)11-2-1-3-12(8-11)22-14(23)9-13(15(22)24)21-6-4-10(5-7-21)16(25)26/h1-3,8,10,13H,4-7,9H2,(H,25,26)

InChI Key

CNUGHMXBRPWZGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethylphenyl group. The final step involves the formation of the piperidine ring and the carboxylic acid functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives, based on the provided evidence:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Relevance Synthesis Yield
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid Pyrrolidin-2,5-dione core, trifluoromethylphenyl substituent, piperidine-4-carboxylic acid C₁₇H₁₇F₃N₂O₄ 382.33 (calculated) Unknown (structural analog suggests potential GPCR or ion channel modulation) Not reported
1-(4-(5-(4-(2-Fluoroethoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)piperidine-4-carboxylic acid (28d) 1,2,4-Oxadiazole linker, trifluoromethylphenyl and fluoroethoxy substituents, piperidine-4-carboxylic acid C₂₅H₂₃F₄N₃O₄ 537.47 Sphingosine 1-phosphate (S1P) receptor modulator (in vitro/in vivo evaluation) 39% yield
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid BOC-protected piperidine, phenyl substituent, carboxylic acid C₁₇H₂₃NO₄ 305.37 Intermediate in peptide synthesis; no direct therapeutic role Not reported
HC067047 Trifluoromethylphenyl group, pyrrole-carboxamide scaffold C₂₃H₂₄F₃N₃O₂ 443.46 (calculated) TRPV3 antagonist (demonstrated in preclinical studies) Not reported

Key Observations:

Structural Diversity :

  • The target compound’s pyrrolidin-2,5-dione core distinguishes it from analogs like 28d (1,2,4-oxadiazole linker) and HC067047 (pyrrole-carboxamide scaffold). The dione group may enhance hydrogen-bonding interactions with targets, while the oxadiazole in 28d improves metabolic stability .
  • The trifluoromethylphenyl group is shared across all compounds, likely enhancing lipophilicity and binding affinity to hydrophobic pockets in proteins .

In contrast, HC067047 lacks this group but retains antagonistic activity via its carboxamide . The BOC-protected piperidine in serves as a synthetic intermediate, highlighting the importance of protective groups in modulating reactivity during synthesis.

Biological Activity :

  • 28d demonstrated S1P receptor modulation with a 39% synthesis yield, suggesting feasible scalability for therapeutic development .
  • HC067047 ’s TRPV3 antagonism underscores the pharmacological relevance of trifluoromethylphenyl-pyrrolidine/pyrrole hybrids in ion channel targeting .

Synthetic Feasibility :

  • The moderate yield of 28d contrasts with the lack of synthesis data for the target compound. Optimizing the pyrrolidin-dione formation step (e.g., via cyclization of dipeptide precursors) could improve efficiency.

Research Implications

  • Target Compound : The unique combination of pyrrolidin-dione and piperidine-4-carboxylic acid warrants further investigation into its pharmacokinetic profile (e.g., solubility, metabolic stability) and target engagement (e.g., GPCRs, ion channels).
  • Analog Insights : Lessons from 28d (S1P modulation) and HC067047 (TRPV3 antagonism) suggest the target compound may exhibit activity in similar pathways, though structural variations will dictate specificity.

Biological Activity

Overview

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid is a complex organic compound with significant biological implications. This compound features a fused pyrrolidine and piperidine ring structure, characterized by a trifluoromethyl group that enhances its biological activity. The molecular formula is C17H17F3N2O4, with a molecular weight of 370.32 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. Notably, the trifluoromethyl group plays a crucial role in enhancing binding affinity and stability in biological systems .

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, suggesting its potential use in neuroprotective applications .

Neuroprotective Effects

In studies involving neurodegenerative models, this compound demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ) aggregation. It inhibited Aβ-induced oxidative stress and inflammation, which are critical factors in Alzheimer's disease pathology .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : It shows promising AChE inhibition, which is relevant for treating cognitive disorders .
  • Butyrylcholinesterase (BuChE) : Selective inhibition was observed, indicating potential therapeutic benefits in Alzheimer's disease .

Case Studies

  • Neuroprotection in Alzheimer's Disease Models : In an experiment using scopolamine-induced memory impairment in mice, administration of this compound led to significant improvements in cognitive functions. The mechanism involved the blockade of neuroinflammatory pathways and reduction of reactive oxygen species (ROS) production .
  • Antimicrobial Activity : The compound was tested against various bacterial strains, showing moderate antibacterial activity. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stress markers
NeuroprotectionImproved cognitive function in animal models
AChE InhibitionSignificant inhibition observed
BuChE InhibitionSelective inhibition noted
AntimicrobialModerate activity against bacterial strains
PropertyValue
Molecular FormulaC17H17F3N2O4
Molecular Weight370.32 g/mol
IUPAC Name1-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid
InChI KeyCNUGHMXBRPWZGZ-UHFFFAOYSA-N

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